BMS-753426 is a synthetic small molecule identified as a potent orally bioavailable antagonist of the CC chemokine receptor 2 (CCR2). This compound emerged from a series of structure-activity relationship studies aimed at improving the pharmacokinetic properties of earlier candidates. BMS-753426 demonstrates enhanced metabolic stability, lower clearance rates, and improved affinity for both CCR2 and CCR5, making it a promising candidate in therapeutic applications related to inflammatory diseases and conditions involving monocyte migration, such as multiple sclerosis .
BMS-753426 belongs to a class of compounds known as trisubstituted cyclohexanes. It is specifically designed to interact with chemokine receptors, which are G protein-coupled receptors involved in immune responses. The compound has been developed through systematic modifications to enhance its pharmacological profile, particularly in terms of oral bioavailability and metabolic stability .
The synthesis of BMS-753426 involves several key steps, primarily focusing on the development of a simplified approach to obtain key intermediates. A notable method employed is stereoselective reductive amination, which allows for the efficient production of the desired diastereomeric forms. For instance, the use of tert-butyl amine significantly improved the pharmacokinetic properties compared to previous candidates. The synthesis protocol also includes:
BMS-753426 has a complex molecular structure characterized by a trisubstituted cyclohexane core. The specific stereochemistry plays a crucial role in its binding affinity and selectivity towards CCR2 and CCR5 receptors.
The structure has been confirmed through techniques such as X-ray crystallography, providing insights into its three-dimensional conformation .
BMS-753426 undergoes specific chemical reactions that are essential for its synthesis and functional activity:
These reactions are carefully controlled to ensure high yields and purity of the final product .
BMS-753426 functions as an antagonist by binding to CCR2, inhibiting its activation by natural ligands such as CCL2. This blockade prevents downstream signaling pathways that lead to monocyte migration and inflammation:
This mechanism is critical in therapeutic contexts where modulation of immune responses is desired.
BMS-753426 displays several important physical and chemical properties:
BMS-753426 has potential applications in various scientific fields:
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: